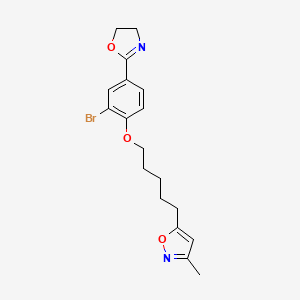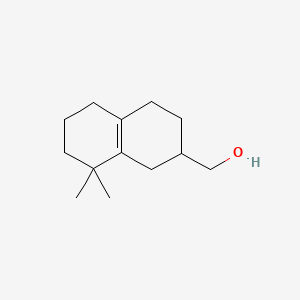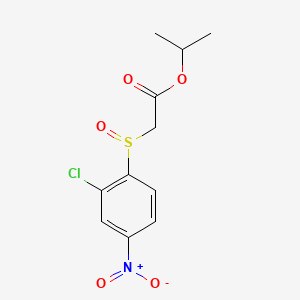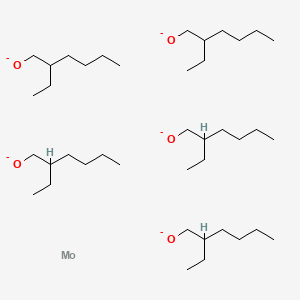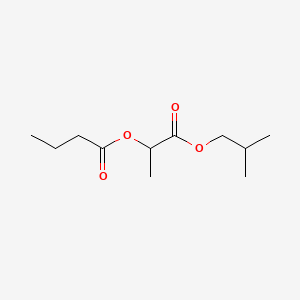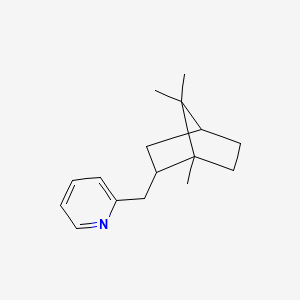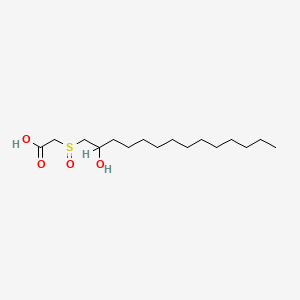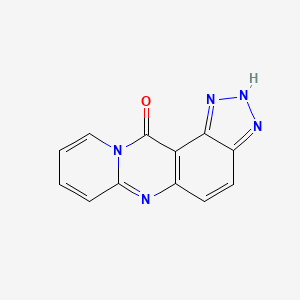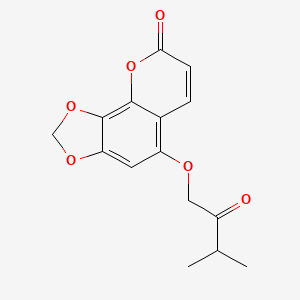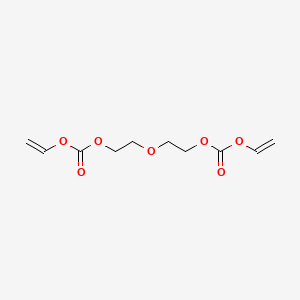
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is a chemical compound with the molecular formula C10H14O7 and a molecular weight of 246.215. It is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate typically involves the reaction of diethenyl oxydi(ethane-2,1-diyl) biscarbonate with appropriate reagents under controlled conditions. The reaction conditions often include the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities in preparative separation and are suitable for pharmacokinetics applications .
Analyse Des Réactions Chimiques
Types of Reactions: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has several scientific research applications, including:
Analytical Chemistry: It is used in reverse-phase HPLC methods for the separation and analysis of various compounds.
Pharmacokinetics: The compound is suitable for pharmacokinetics studies due to its stability and reactivity.
Biological Research: It can be used in studies involving enzyme reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
Comparaison Avec Des Composés Similaires
- Diethenyl oxydi(ethane-2,1-diyl) biscarbonate
- Carbonic acid, diethenyl oxydi-2,1-ethanediyl ester
Comparison: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications in analytical chemistry and pharmacokinetics .
Propriétés
Numéro CAS |
77753-71-0 |
|---|---|
Formule moléculaire |
C10H14O7 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
2-(2-ethenoxycarbonyloxyethoxy)ethyl ethenyl carbonate |
InChI |
InChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2 |
Clé InChI |
UQXAJSCITZRYBL-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)OCCOCCOC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


